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molecular formula C13H9BrN2O B8529123 3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

Cat. No. B8529123
M. Wt: 289.13 g/mol
InChI Key: NXLREPOWOPKKIQ-UHFFFAOYSA-N
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Patent
US07737161B2

Procedure details

6-Bromo-3-hydroxypyridine-2-carbonitrile (53.8 g) obtained in Reference Example 72(1) is dissolved in acetone (550 ml), and thereto are added benzyl bromide (35.6 ml) and potassium carbonate (43.1 g). The mixture is then heated under reflux for 4 hours. After allowing to cool, water (600 ml) is added to the reaction solution, and the mixture is extracted with ethyl acetate. The aqueous layer is extracted with ethyl acetate once, and combined with the previous organic layer. The solution is washed with saturated brine and dried over sodium sulfate. The solvent is removed by evaporation under reduced pressure and the residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1, followed by 3/1). The resulting residue is suspended in diethyl ether/n-hexane and the solid is collected by filtration to give the title compound (24.1 g).
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
reactant
Reaction Step Two
Quantity
43.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([OH:10])=[CH:4][CH:3]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH2:11]([O:10][C:5]1[C:6]([C:8]#[N:9])=[N:7][C:2]([Br:1])=[CH:3][CH:4]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
53.8 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C#N)O
Step Two
Name
Quantity
35.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
43.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
550 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate once
WASH
Type
WASH
Details
The solution is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1, followed by 3/1)
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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